2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE
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Overview
Description
2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzamide group
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .
Biochemical Pathways
The inhibition of cox enzymes can affect the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a crucial role in inflammation and pain signaling, among other physiological processes.
Result of Action
Similar compounds have shown anti-inflammatory activity and inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the benzamide group. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzamide and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can yield amines .
Scientific Research Applications
2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their pharmacological properties, including analgesic and antipsychotic effects.
Uniqueness
What sets 2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-5-3-4-13(15(14)23-2)16(21)19-12-6-9-20(10-7-12)17-18-8-11-24-17/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGINZMCBTTYGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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